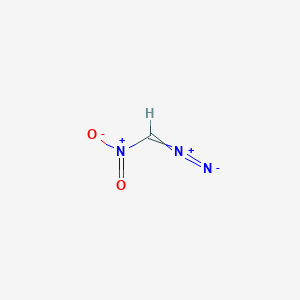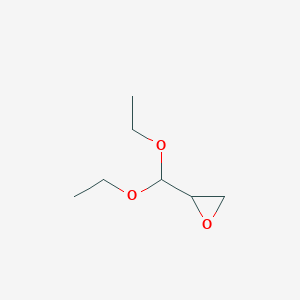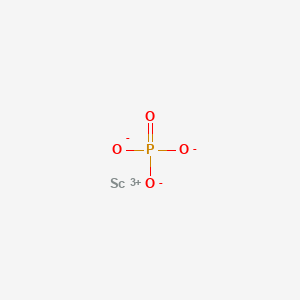
Thiophosphoric acid O,O-dimethyl S-(pentachlorophenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophosphoric acid O,O-dimethyl S-(pentachlorophenyl) ester, commonly known as Leptophos, is an organophosphate insecticide that was widely used in agriculture in the 1960s and 1970s. It is a highly toxic compound that can cause serious health problems in humans and animals. Despite its toxicity, Leptophos has been extensively studied for its potential use in scientific research.
Mecanismo De Acción
Leptophos acts by irreversibly binding to the active site of acetylcholinesterase, preventing it from breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can overstimulate the postsynaptic receptors and cause a range of physiological and biochemical effects.
Efectos Bioquímicos Y Fisiológicos
Leptophos can cause a range of biochemical and physiological effects, including muscle weakness, respiratory failure, and death. It can also affect the cardiovascular system, gastrointestinal system, and immune system. In addition, it can cross the blood-brain barrier and affect the central nervous system, leading to seizures, coma, and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Leptophos has several advantages for use in lab experiments. It is a highly potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the effects of organophosphate insecticides on the nervous system. However, its high toxicity and potential health risks make it difficult to work with, and strict safety precautions must be taken when handling it.
Direcciones Futuras
There are several possible future directions for research on Leptophos. One area of interest is the development of new insecticides that are less toxic and more environmentally friendly. Another area of interest is the development of new treatments for organophosphate poisoning, which could help reduce the health risks associated with exposure to Leptophos and other organophosphate insecticides. Finally, there is a need for further research on the long-term health effects of exposure to Leptophos and other organophosphate insecticides, particularly in agricultural workers and other individuals who may be at high risk of exposure.
Métodos De Síntesis
Leptophos can be synthesized by reacting pentachlorophenol with dimethyl phosphorochloridothioate in the presence of a base. The resulting product is then purified by distillation and recrystallization.
Aplicaciones Científicas De Investigación
Leptophos has been used in scientific research to study the effects of organophosphate insecticides on the nervous system. It has been shown to inhibit acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This inhibition can lead to a range of physiological and biochemical effects, including muscle weakness, respiratory failure, and death.
Propiedades
Número CAS |
10406-37-8 |
|---|---|
Nombre del producto |
Thiophosphoric acid O,O-dimethyl S-(pentachlorophenyl) ester |
Fórmula molecular |
C8H6Cl5O3PS |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachloro-6-dimethoxyphosphorylsulfanylbenzene |
InChI |
InChI=1S/C8H6Cl5O3PS/c1-15-17(14,16-2)18-8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 |
Clave InChI |
GXKZDKKOTBBPBN-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
COP(=O)(OC)SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Sinónimos |
Thiophosphoric acid O,O-dimethyl S-(pentachlorophenyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)










